molecular formula C10H12N2O3 B13794171 2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI)

2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI)

Cat. No.: B13794171
M. Wt: 208.21 g/mol
InChI Key: TWQJVYRTLLKREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of methoxy groups and a methyl group in this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indazole,5,6-dimethoxy-2-methyl-,1-oxide(9CI) is unique due to the presence of methoxy and methyl groups, which enhance its reactivity and potential biological activity. Its specific substitution pattern distinguishes it from other indazole derivatives and contributes to its unique properties.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5,6-dimethoxy-2-methyl-1-oxidoindazol-1-ium

InChI

InChI=1S/C10H12N2O3/c1-11-6-7-4-9(14-2)10(15-3)5-8(7)12(11)13/h4-6H,1-3H3

InChI Key

TWQJVYRTLLKREZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=CC2=[N+]1[O-])OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.